Home > Products > Screening Compounds P128123 > N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide
N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide -

N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide

Catalog Number: EVT-4935993
CAS Number:
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide, also known as FL-155, is a novel compound investigated for its potential as an anti-pollakiuria agent. [, ] Pollakiuria refers to abnormally frequent urination, a symptom often associated with urinary tract infections and other bladder conditions.

Synthesis Analysis

While the provided papers do not detail a specific synthesis route for N-(2-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide, one paper suggests it was newly synthesized as part of a research effort to develop orally active anti-pollakiuria agents. [] This suggests a multi-step chemical synthesis process was likely employed.

Applications

The primary scientific application of N-(2-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide explored in the provided papers is its potential as an anti-pollakiuria agent. [, ] Research in anesthetized rats demonstrated its ability to reduce rhythmic bladder contractions, suggesting its potential use in addressing overactive bladder symptoms. [] Further research is needed to confirm these findings and explore its efficacy and safety profile in humans.

Future Directions

References:[6]

[26]

    • Compound Description: FL155 is a new drug candidate for the treatment of frequent urination (pollakiuria). It is a potent anti-pollakiuria agent that has been shown to be effective in both intravenous and oral administrations. [] In anesthetized rat models, FL155 dose-dependently abolished rhythmic bladder contractions, indicating its potential for treating overactive bladder. []
    • ["FL-155 and flavoxate, in intravenous (0.3-3.0 mg/kg and 1.0-3.0 mg/kg, respectively) and intraduodenal (12.5-100 mg/kg and 200-400 mg/kg, respectively) administrations, dose-dependently abolished the rhythmic bladder contractions, and FL-155 was 8-16 times more potent than flavoxate in intraduodenal administrations."]()

    • Compound Description: Flavoxate is a medication used to treat bladder spasms and urinary urgency. It works by relaxing the smooth muscle in the bladder, which helps to reduce spasms and improve urine flow. []
    • Relevance: While not sharing significant structural similarities with N-(2-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide, flavoxate serves as a reference compound in the investigation of the anti-pollakiuria activity of FL155. [] Both compounds demonstrate similar effects on rhythmic bladder contractions in experimental settings, suggesting a potential overlap in their mechanisms of action. This comparison highlights the importance of understanding structure-activity relationships for developing new and more effective treatments for urinary disorders.

      ["FL-155 and flavoxate, in intravenous (0.3-3.0 mg/kg and 1.0-3.0 mg/kg, respectively) and intraduodenal (12.5-100 mg/kg and 200-400 mg/kg, respectively) administrations, dose-dependently abolished the rhythmic bladder contractions, and FL-155 was 8-16 times more potent than flavoxate in intraduodenal administrations."]()

    • Compound Description: DM-9384 is a nootropic agent that exhibits potential cognitive-enhancing properties. [] It was demonstrated to ameliorate both electroconvulsive shock- and scopolamine-induced amnesia in rat models of the step-through passive avoidance task. [] Furthermore, DM-9384 facilitated the acquisition process of avoidance responses in the shuttle box active avoidance task and showed a modest acceleration in acquiring the correct response in the light-dark discrimination task. []
    • Compound Description: SCH-66336 is a highly potent farnesyl protein transferase (FPT) inhibitor with antitumor activity. [] It exhibits good serum levels and half-lives when administered orally to rodents and primates. [] SCH-66336 is currently undergoing human clinical trials. []
    • ["We have previously shown that appropriate modification of the benzocycloheptapyridine tricyclic ring system can provide potent farnesyl protein transferase (FPT) inhibitors with good cellular activity. "]()

    • Compound Description: This compound is a farnesyl transferase inhibitor (FTI) that has shown clinical activity against certain solid tumors and hematological malignancies. [] Resistance mechanisms to FTIs remain poorly understood. []
    • ["Farnesyl protein transferase inhibitors (FTIs) have demonstrated clinical activity in certain solid tumors and hematological malignancies. Little is known about mechanisms of resistance to these agents."]()

    • Compound Description: This compound is another farnesyl protein transferase inhibitor (FTI), similar in action to SCH66336. [] It is used in research to study the mechanisms of FTI resistance. []
    • ["Farnesyl protein transferase inhibitors (FTIs) have demonstrated clinical activity in certain solid tumors and hematological malignancies. Little is known about mechanisms of resistance to these agents."]()

    • Compound Description: NK3201 is a specific and orally active chymase inhibitor that has been found to have beneficial effects in cardiovascular disease models. [, ] In animal studies, NK3201 effectively suppressed intimal hyperplasia in balloon-injured carotid arteries of dogs [] and prevented the development of abdominal aortic aneurysms in hamsters. [] These findings suggest its therapeutic potential for managing cardiovascular conditions where chymase plays a significant role.
    • ["In this study, we investigated whether an orally active chymase inhibitor, 2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[{3,4-dioxo-1-phenyl-7-(2-pyridyloxy)}-2-heptyl]acetamide (NK3201), prevents intimal hyperplasia in carotid arteries injured by a balloon catheter in dog."]()

      ["In this study, we investigated the effect of a specific chymase inhibitor, 2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[{3,4-dioxo-1-phenyl-7-(2-pyridyloxy)}-2-heptyl]acetamide (NK3201), in the development of abdominal aortic aneurysm in a hamster experimental model."]()

    • Compound Description: Pramiracetam hydrochloride is a cognition activator. [] This means it is a drug that can improve cognitive function, such as memory, learning, and attention.
    • ["Pramiracetam hydrochloride, N-[2-[bis(1-methylethyl)amino] ethyl]-2-oxo-1-pyrrolidineacetamide hydrochloride, CI-879, a new potential clinically useful cognition activator, was labeled with 14C."]()

    • Compound Description: This compound is a novel anti-cancer agent. [, ] It is being studied for its potential use in combination therapies with other anti-cancer agents or radiation therapy. [, ]
    • ["The present invention relates to novel combination therapies of (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1 H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1 H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (compound 1), a pharmaceutically acceptable salt or solvates thereof, or a mixture thereof, in combination with an anti-cancer agent or radiation therapy."]()

      ["The present invention relates to novel combination therapies of (2R,Z)-2-amino-2- cyclohexyl-N-(5-(1-methyl-1 H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1 H-[1,2]diazepino[4,5,6-cd]indol-8- yl)acetamide (compound 1 ), a pharmaceutically acceptable salt or solvates thereof, or a mixture thereof, in combination with an anti-cancer agent or radiation therapy."]()

    • Compound Description: This series of compounds were investigated for their in vitro antioxidant and cardioprotective properties. [] The compounds demonstrated significant antioxidant potency in the DPPH radical scavenging assay and showed cardioprotective effects in a doxorubicin-induced cardiotoxicity model by increasing antioxidant enzymes in heart tissue. [] In silico studies predicted their interaction with cardiovascular protein targets, suggesting their potential as cardiovascular drug candidates.
    • ["A series of N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide\nderivatives [SLP VI 1(a-d)-2(a-d)] were synthesized from 7-hydroxy flavone derivatives through the\nintermediate Schiff bases."]()

    • Compound Description: Compound 18 is a heterocyclic compound derived from 2-oxoindolin-3-glyoxylic acid. [] In a study on glycerol-induced acute kidney damage in rats, Compound 18, administered at a dose of 12 mg/kg, exhibited an antiproteinuric effect, although it did not significantly impact other kidney function parameters. [] This finding suggests its potential as a therapeutic agent for managing proteinuria, although further investigation is needed to confirm its efficacy and safety.
    • ["The aim of the work is to study the effect of 2-hydroxy-N-naphthalen-1-yl-2(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide on the excretory function of kidneys in the experimental acute renal failure."]()

    • Compound Description: Compound 18 is a derivative of 2-oxoindolin-3-glyoxylic acid that has demonstrated anxiolytic-like effects in a rat model of experimental neurosis. [] The study showed that Compound 18 effectively modulated monoamine levels in the brain, suggesting its potential as a therapeutic agent for anxiety disorders. [] Further investigation is warranted to confirm its efficacy and safety in humans.
    • ["To research the effect of N-(1-naphthyl) amide-2-oxoindolin-3-glyoxylic acid on monoaminergic system of subjected to experimental neurosis of rats."]()

    • Compound Description: This compound is a novel derivative of the indibulin and combretastatin scaffolds, both known for their anti-mitotic properties. [] This compound showed good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with IC50 values ranging from 27.7–39.2 µM and low toxicity on normal cell line NIH-3T3 (IC50 > 100 µM), indicating its potential as a starting point for anticancer drug development.
    • Compound Description: This series of compounds, including racetams, were investigated for their potential as nootropic drugs. [, ] Computational studies using molecular docking methods revealed their affinity towards the binding site of the NMDA receptor, suggesting a possible mechanism for their nootropic activity. [, ] These findings encourage further pharmacological investigations to explore their therapeutic potential for cognitive enhancement.
    • ["The aim of this work is to study the affinity of new N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide to the binding site of NMDA receptor to search of new effective nootropic drugs."]()

    • Compound Description: This series of compounds were designed and synthesized as potential selective COX-2 inhibitors for the treatment of pain associated with rheumatoid arthritis. [] Molecular modeling studies were conducted to analyze their interactions with COX-2, and the results suggest that compound 3.10 exhibited a significant glide score, indicating its potential as an analgesic.
    • ["The present approach of synthesizing (Z)-N-(4-(4-(substituted-benzylidene)-5-oxo-2-phenyl-4,5-dihydroimidazol-1- yl)phenyl)acetamide (3.1-3.10) as selective COX-2 inhibitors is directed towards the same."]()

    • Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity. [] The results showed that these compounds exhibited good antibacterial and antifungal activities compared to standard antibiotics, suggesting their potential as leads for developing new antimicrobial agents.
    • ["Cyclo condensation of compounds 4 with 2-mecrcapto acetic acid in dry benzene affords (E)-2-((3-methyl5-styrylisoxazol-4-yl) amino)-N-(4-oxo-2-phenylthiazolidin-3-yl) acetamides 5."]()

    • Compound Description: This series of compounds, designed and synthesized as potential anticancer agents, incorporates a piperazine moiety linked to a dithiocarbamate group. [] In vitro cytotoxic evaluation against the lung carcinoma cell line A-549 revealed moderate to excellent activity, with compound 6e demonstrating the most potent effect. [] This finding highlights the potential of piperazine derivatives in anticancer drug discovery.
    • ["To explore the anticancer potential of piperazine framework, a series of novel N-acetamides derivatives of phenyl piperazine containing di-thio-carbamate moiety was designed and synthesized."]()

    • Compound Description: This compound was synthesized with an improved four-step procedure, resulting in a high yield and purity. [] The optimized method is simple, safe, mild, and suitable for scale-up production, potentially beneficial for industrial applications.
    • ["N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized from m-nitro acetophenone by reduction,acetylation,ethylation and condensation with an overall yield of 77%."]()

Properties

Product Name

N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide

IUPAC Name

N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C15H20N2O3/c1-2-20-13-9-5-4-8-12(13)16-14(18)15(19)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18)

InChI Key

ZYNPQDSLTWXWBT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N2CCCCC2

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.